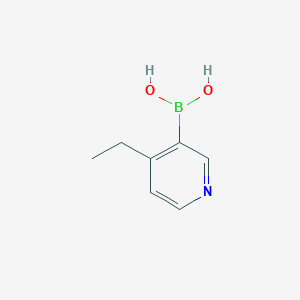

(4-Ethylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-ethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRPBNQECJWOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669734 | |

| Record name | (4-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-67-0 | |

| Record name | B-(4-Ethyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Halogen Metal Exchange from 3 Bromo 4 Ethylpyridine:

A highly plausible route would be the halogen-metal exchange of 3-bromo-4-ethylpyridine (B1282386). This starting material could be subjected to conditions similar to those reported for the synthesis of 3-pyridylboronic acid. orgsyn.org

Proposed Reaction:

Reaction of 3-bromo-4-ethylpyridine with n-butyllithium in a THF/toluene mixture at a low temperature (e.g., -40°C to -78°C).

In situ quenching of the resulting 4-ethyl-3-lithiopyridine with triisopropyl borate (B1201080).

Acidic workup to hydrolyze the boronic ester to (4-Ethylpyridin-3-yl)boronic acid.

The ethyl group at the 4-position is unlikely to interfere with the halogen-metal exchange at the 3-position and may even help to stabilize the lithiated intermediate.

Directed Ortho Metalation of 4 Ethylpyridine:

Direct C-H borylation of 4-ethylpyridine (B106801) via directed ortho-metalation is another potential pathway. However, the regioselectivity could be a challenge. The pyridine (B92270) nitrogen directs metalation to the 2- and 6-positions. To achieve substitution at the 3-position, a directing group at either the 2- or 4-position would be necessary. Without a strong directing group, a mixture of products would be expected from direct lithiation of 4-ethylpyridine. If a suitable directing group were installed at the 4-position (for example, if the ethyl group were replaced by a DMG), lithiation would be directed to the 3- and 5-positions.

Reactivity Profiles and Mechanistic Investigations of 4 Ethylpyridin 3 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions: A Focus on Cross-Coupling

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, and (4-ethylpyridin-3-yl)boronic acid serves as a valuable reagent in this context. Its utility is most prominently showcased in various cross-coupling reactions, which allow for the direct linkage of the 4-ethylpyridinyl moiety to other organic fragments.

Suzuki-Miyaura Cross-Coupling Reactions with this compound

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the formation of C(sp²)–C(sp²) bonds. nih.govlibretexts.org This palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate offers a robust and versatile route to biaryl and heteroaryl structures. libretexts.org The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

While specific studies on this compound are limited, extensive research on analogous pyridinylboronic acids provides a strong foundation for understanding its reactivity in Suzuki-Miyaura couplings. nih.govdergipark.org.tr

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. For the coupling of pyridinylboronic acids, including by extension this compound, various catalytic systems have been employed. The selection of the ligand is critical as it influences the stability and activity of the palladium catalyst, and can mitigate side reactions. nih.gov

Electron-rich and bulky phosphine (B1218219) ligands are commonly used to enhance the efficiency of the catalytic cycle. The steric bulk of these ligands can promote the reductive elimination step, while their electron-donating nature can facilitate the oxidative addition step. For the coupling of heteroarylboronic acids, ligands such as SPhos and XPhos have been shown to be particularly effective. nih.gov

Below is a table summarizing representative catalytic systems used for the Suzuki-Miyaura coupling of pyridinylboronic acids, which are expected to be applicable to this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol | 110 | Commonly used for various heteroaryl couplings. researchgate.net |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | n-Butanol | 100 | Effective for a broad range of heteroarylboronic acids. nih.gov |

| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Dioxane/H₂O | 100 | Good for coupling with heteroaryl chlorides. nih.gov |

| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | - | KF | THF | Room Temp | High selectivity for C4-coupling in dichloropyridines. nih.gov |

This table is based on data from analogous systems and is intended to be representative for this compound.

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. nih.gov This allows for the coupling of this compound with a wide variety of aryl and heteroaryl halides or triflates. The reaction is generally tolerant of functional groups such as esters, ketones, amides, nitriles, and ethers on the coupling partner.

The reactivity of the organic halide typically follows the order I > Br > OTf > Cl. libretexts.org However, with the development of more advanced catalytic systems, the use of less reactive but more readily available aryl chlorides has become increasingly feasible. princeton.edu

The following table illustrates the potential substrate scope for the Suzuki-Miyaura coupling of this compound, based on reactions with similar pyridinylboronic acids.

| Aryl/Heteroaryl Halide | Product | Notes |

| 4-Bromoanisole | 3-(4-Methoxyphenyl)-4-ethylpyridine | Electron-rich aryl halides are generally good substrates. |

| 4-Chlorobenzonitrile | 4-(4-Ethylpyridin-3-yl)benzonitrile | Electron-deficient aryl chlorides can be coupled with appropriate catalysts. nih.gov |

| 2-Bromopyridine | 2-(4-Ethylpyridin-3-yl)pyridine | Formation of bipyridyl systems is readily achievable. |

| 3-Bromothiophene | 3-(4-Ethylpyridin-3-yl)thiophene | Coupling with other heteroaryl halides is also possible. |

This table presents hypothetical products based on the reactivity of analogous pyridinylboronic acids.

Regiochemistry: In cases where the coupling partner contains multiple halide substituents, the regioselectivity of the Suzuki-Miyaura reaction is a critical consideration. Generally, the reaction occurs at the most reactive halide position. For instance, in a dihalopyridine, the coupling will preferentially occur at the more electron-deficient position or the position with the more reactive halogen (e.g., iodine over bromine or chlorine). researchgate.net For a substrate like 3,4,5-tribromo-2,6-dimethylpyridine, the substitution has been observed to occur sequentially, allowing for the isolation of mono-, di-, and tri-arylated products. beilstein-journals.org The electronic nature of the pyridine (B92270) ring in this compound itself can influence the reaction, but the primary determinant of regioselectivity is the nature of the electrophilic partner.

Stereochemistry: If the coupling partners are chiral, the stereochemical outcome of the Suzuki-Miyaura reaction is of paramount importance. In general, the reaction proceeds with retention of configuration at the stereocenter of the coupling partners. libretexts.org For example, the coupling of a chiral secondary alkylboronic acid with an aryl halide typically occurs with retention of stereochemistry at the carbon-boron bond. princeton.edu While this compound itself is achiral, if it were to be coupled with a chiral organic halide, the stereochemistry of the halide would be expected to be retained in the product. The development of asymmetric Suzuki-Miyaura reactions, often employing chiral ligands, allows for the synthesis of enantiomerically enriched products. richmond.edu

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other transition metal-catalyzed cross-coupling reactions, expanding its utility in organic synthesis.

Heck Reaction: While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, a variation known as the oxidative Heck reaction can utilize boronic acids. wikipedia.org In this process, the boronic acid serves as the aryl source, coupling with an alkene in the presence of a palladium catalyst and an oxidant. This provides an alternative route to styrenylpyridines.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While boronic acids are not direct partners in the standard Sonogashira coupling, they can be converted to the corresponding halides, which can then participate in the reaction. Alternatively, variations of the Sonogashira reaction that can accommodate boronic acids have been reported.

Chan-Lam Coupling: The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. wikipedia.org this compound can react with amines, amides, or alcohols under Chan-Lam conditions to furnish the corresponding N- or O-arylated products. st-andrews.ac.ukorganic-chemistry.org This reaction is advantageous as it can often be performed under mild conditions and in the presence of air. wikipedia.org

Non-Metallic Reactivity Pathways

While transition metal-catalyzed reactions dominate the reactivity profile of this compound, some non-metallic transformations are also of interest.

One notable reaction is the halodeboronation , where the boronic acid group is replaced by a halogen (e.g., iodine or bromine). This transformation can be achieved using various halogenating agents and can sometimes be promoted by a base without the need for a metal catalyst. acs.org This reaction is useful for converting the boronic acid into a different type of coupling partner.

Additionally, under certain conditions, arylboronic acids can participate in additions to carbonyl compounds in the absence of a transition metal catalyst, often promoted by a strong base. nih.gov This provides a metal-free route to the synthesis of pyridyl-substituted alcohols.

Theoretical and Experimental Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involving this compound would require a combination of theoretical modeling and experimental verification.

Computational Chemistry Studies of Reaction Pathways (e.g., Density Functional Theory)

Currently, there is a conspicuous absence of specific Density Functional Theory (DFT) or other computational studies focused on this compound in the available scientific databases. Such studies would be invaluable for mapping the potential energy surfaces of reactions it participates in, such as Suzuki-Miyaura cross-coupling reactions. Theoretical calculations could predict the geometries of starting materials, intermediates, and products, as well as the transition state energies, providing a quantitative basis for reaction feasibility and selectivity.

Investigation of Intermediates and Transition States

Direct experimental observation or trapping of intermediates and the characterization of transition states involving this compound have not been reported in dedicated studies. Techniques such as in-situ NMR spectroscopy, mass spectrometry, or low-temperature crystallography would be essential to identify and characterize transient species formed during a reaction. The lack of such data means that any proposed intermediates, like boronate complexes in a Suzuki-Miyaura cycle, are based on generalized mechanisms rather than specific evidence for this compound.

Role of Pyridine Nitrogen in Catalytic Processes

The nitrogen atom in the pyridine ring is expected to play a significant role in the reactivity and catalytic utility of this compound. It can influence the electronic properties of the boronic acid group and can also act as a ligand, coordinating to metal centers in catalytic cycles. However, without specific research, the precise nature of this involvement—be it through direct participation in the catalytic cycle, stabilization of intermediates, or modulation of the Lewis acidity of the boron center—remains speculative for this particular molecule.

Utilization as a Building Block in Organic Synthesis

Boronic acids, in general, are organic compounds characterized by a trivalent boron atom attached to a carbon atom and two hydroxyl groups. researchgate.net This structure imparts them with the properties of a mild Lewis acid. researchgate.net They are widely employed in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. researchgate.netwikipedia.org This reaction is a cornerstone of modern synthetic chemistry, accounting for a significant portion of processes in the pharmaceutical industry. researchgate.net Boronic acids are appreciated for their moderate reactivity, stability, and ease of handling. researchgate.net

This compound, specifically, provides a pyridine moiety, a common structural motif in many biologically active compounds. Its application as a building block allows for the direct incorporation of the 4-ethylpyridine (B106801) group into a target molecule. This is often achieved through palladium-catalyzed cross-coupling reactions, where the boronic acid reacts with a suitable organic halide or triflate. orgsyn.org

Development of Pharmaceutical Intermediates and Precursors

The unique reactivity of this compound makes it an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in cross-coupling reactions allows for the construction of complex molecular architectures that are difficult to access through other synthetic routes.

Synthesis of Quinoline (B57606) and Naphthyridine Derivatives

The synthesis of quinoline derivatives is a significant area of research due to their broad range of biological activities. The Doebner reaction, a three-component reaction involving anilines, aldehydes, and pyruvic acid, is a common method for synthesizing quinoline-4-carboxylic acids. nih.gov However, this method can be inefficient when using electron-deficient anilines. nih.gov Alternative three-component reactions, such as those catalyzed by copper and gold, have been developed to construct 4-hydroxyalkyl-quinoline derivatives. rsc.org

The Suzuki coupling reaction provides a powerful method for incorporating aryl or heteroaryl groups onto the quinoline scaffold. While not directly detailing the use of this compound, the utility of pyridylboronic acids in Suzuki reactions with bromoquinolines has been demonstrated, highlighting a viable pathway for creating pyridyl-substituted quinolines. orgsyn.org

| Starting Material | Reagent | Product | Reaction Type |

| 3-Bromoquinoline | 3-Pyridylboronic acid | 3-(3-Pyridyl)quinoline | Suzuki Coupling |

This table illustrates a representative Suzuki coupling reaction involving a pyridylboronic acid and a bromoquinoline.

Formation of Azacarboline and Imidazopyrazine Ring Systems

The synthesis of complex nitrogen-containing heterocyclic systems is another area where this compound and similar boronic acids can play a crucial role. While direct examples using this compound for azacarboline and imidazopyrazine synthesis were not found in the provided search results, the general utility of boronic acids in constructing such scaffolds is well-established. For instance, imidazo[4,5-b]pyridin-2-one based kinase inhibitors have been developed using structure-based design, indicating the importance of this heterocyclic system in medicinal chemistry. frontiersin.org

Integration into Thiophene- and Pyrazole-Based Structures

Thiophene (B33073) and pyrazole (B372694) are important heterocyclic moieties in medicinal chemistry. The Gewald synthesis is a known method for producing substituted thiophenes. nih.gov Pyrazole-based thiophene carboxamides have been synthesized and subsequently arylated via Suzuki-Miyaura cross-coupling reactions. nih.gov This demonstrates a clear pathway for introducing aryl groups, such as the 4-ethylpyridyl group from this compound, onto a pre-formed thiophene-pyrazole scaffold. nih.gov

| Reactant 1 | Reactant 2 | Product Class | Reaction Type |

| 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | Arylboronic Acid | Arylated pyrazole-thiophene amides | Suzuki-Miyaura Coupling |

This table outlines the general Suzuki-Miyaura coupling of a brominated thiophene-pyrazole with an arylboronic acid to yield arylated products.

Construction of TRPV1 Antagonist Scaffolds

Transient Receptor Potential Vanilloid 1 (TRPV1) is a validated target for the development of new pain therapeutics. nih.gov Several classes of TRPV1 antagonists have been developed, with many featuring complex heterocyclic cores. nih.govnih.gov The synthesis of these antagonists often involves the coupling of different molecular fragments. While a direct synthesis using this compound was not explicitly detailed, the construction of these scaffolds frequently relies on cross-coupling reactions where a boronic acid could be a key component. For example, the synthesis of potent and peripherally restricted TRPV1 antagonists has been achieved through modifications of existing clinical candidates. nih.gov

Design of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. frontiersin.org The design of kinase inhibitors often involves the creation of molecules that can bind to the ATP-binding site of the enzyme. The pyridylpyrimidinylaminophenyl (PPAP) scaffold is a key feature in several FDA-approved tyrosine kinase inhibitors. researchgate.net The synthesis of derivatives based on this scaffold often involves coupling reactions to introduce various substituents. researchgate.net

Furthermore, novel boron-containing dual CLK/ROCK inhibitors with a 3H-pyrazolo[4,3-f]quinoline core have been identified. mdpi.com These compounds were synthesized via Povarov/Doebner-type multicomponent reactions, demonstrating the integration of boron-containing moieties into potent kinase inhibitors. mdpi.com The use of boronic acids in the synthesis of Rho-kinase (ROCK) inhibitors has also been explored, with 4-aryl-thiazole-2-amines showing inhibitory activity. nih.gov Structure-activity relationship studies of these compounds indicated that substitutions on the pyridine ring influence their potency. nih.gov

| Kinase Target | Inhibitor Scaffold | Synthetic Strategy |

| CLK/ROCK | 3H-pyrazolo[4,3-f]quinoline | Povarov/Doebner-type multicomponent reactions |

| ROCK II | 4-aryl-thiazole-2-amine | Molecular hybridization |

| CDK2 | N-(pyridin-3-yl)pyrimidin-4-amine | Multi-step synthesis |

This table summarizes different kinase inhibitor scaffolds and the synthetic approaches used in their development, highlighting the potential for incorporating boronic acid-derived moieties.

Contributions to Agrochemical Research and Development

The pyridine nucleus is a ubiquitous feature in a vast array of commercial agrochemicals, including fungicides, herbicides, and insecticides. The ability to efficiently construct molecules incorporating this heterocycle is therefore of paramount importance to the agrochemical industry. Pyridyl boronic acids, such as this compound, are key players in this endeavor, primarily through their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.comorganic-chemistry.org This powerful carbon-carbon bond-forming reaction allows for the modular assembly of complex molecular architectures from readily available building blocks.

The Suzuki-Miyaura coupling is a highly valued method for the synthesis of biaryl and heterobiaryl structures, which are common frameworks in active agrochemical ingredients. organic-chemistry.org The reaction's tolerance of a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules, a crucial step in the development of new crop protection agents. While 2-pyridyl boronic acids can be notoriously unstable and challenging to work with, 3- and 4-pyridyl boronic acids generally exhibit greater stability, making them more reliable coupling partners. nih.gov As a 3-pyridyl derivative, this compound is expected to be a stable and effective reagent in such transformations.

The ethyl group at the 4-position of the pyridine ring can also play a crucial role in modulating the biological activity and physical properties of the final agrochemical product. This substituent can influence factors such as lipophilicity, metabolic stability, and binding affinity to the target protein, all of which are critical for the efficacy of a crop protection agent.

While specific examples of agrochemicals synthesized directly from this compound are not prominent in the literature, the general utility of pyridyl boronic acids in this field is well-established. For instance, novel antifungal derivatives have been synthesized using innovative Suzuki-Miyaura coupling strategies involving pyridyl precursors. organic-chemistry.org The data below illustrates examples of agrochemicals that contain a pyridine moiety, highlighting the importance of this structural class in modern agriculture.

| Agrochemical Class | Example Compound Containing a Pyridine Moiety | Key Structural Feature |

| Fungicide | Boscalid | 2-chloropyridine |

| Herbicide | Fluroxypyr | 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyl |

| Insecticide | Imidacloprid | 6-chloropyridinylmethyl |

The development of novel and efficient methods for the synthesis of pyridine-containing molecules remains a key focus of agrochemical research. The use of pyridyl boronic acids like this compound in robust and scalable cross-coupling reactions is a testament to the enduring importance of this class of reagents in the quest for new and improved crop protection solutions.

Advanced Materials Science Applications

In the realm of materials science, boronic acids are recognized for their utility in the construction of a variety of functional materials, including polymers with reversible properties, molecular sensors, and components for organic electronics. mdpi.com The incorporation of heteroaromatic rings, such as pyridine, into these materials can impart unique electronic and photophysical properties.

Pyridyl boronic acids can serve as essential monomers in the synthesis of conjugated polymers, which are organic macromolecules with alternating single and double bonds that exhibit semiconducting properties. nih.gov These materials are at the heart of organic light-emitting diodes (OLEDs), flexible solar cells, and other advanced electronic devices. nih.govyoutube.com The Suzuki-Miyaura coupling reaction is a primary method for the synthesis of these polymers, allowing for the precise assembly of different aromatic and heteroaromatic units to tune the material's properties.

The nitrogen atom in the pyridine ring of this compound can influence the electronic characteristics of a resulting polymer, potentially enhancing its performance in applications such as OLEDs. The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for the creation of sensory materials that can detect specific analytes.

Furthermore, boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the development of self-healing polymers and materials for the separation and purification of glycosylated products. mdpi.com The presence of a pyridyl group in such a material could introduce additional functionalities, such as pH-responsiveness or metal-binding capabilities. For example, 3-pyridinylboronic acid has been used to create affinity materials that can selectively bind cis-diol-containing compounds at a low pH. acs.org

While the direct application of this compound in advanced materials is not yet widely documented, its structure is well-suited for incorporation into a variety of functional polymers and materials. The table below provides examples of how different functionalities of boronic acids are utilized in materials science.

| Application Area | Functionality of Boronic Acid | Example of Use |

| Conjugated Polymers | Monomer in Suzuki-Miyaura polymerization | Synthesis of polymers for OLEDs and organic photovoltaics. nih.gov |

| Sensors | Lewis acidic boron center for analyte binding | Detection of carbohydrates, fluoride (B91410), and other species. mdpi.com |

| Self-Healing Materials | Reversible covalent bonding with diols | Creation of dynamic polymer networks that can repair damage. |

| Biomaterial Separation | Affinity for cis-diols | Chromatography materials for purifying glycoproteins and nucleosides. acs.org |

The continued exploration of pyridyl boronic acids as building blocks in materials science is expected to yield novel materials with tailored properties for a wide range of advanced applications.

Iridium Catalyzed C H Borylation of 4 Ethylpyridine:

Advancements in Scalable and Sustainable Synthetic Protocols

The industrial-scale production of pyridinylboronic acids, including (4-Ethylpyridin-3-yl)boronic acid, necessitates synthetic protocols that are not only high-yielding and cost-effective but also scalable and environmentally sustainable. Traditional laboratory-scale syntheses often rely on conditions, such as cryogenic temperatures and highly reactive organometallic intermediates, which are challenging and hazardous to implement on a large scale. Consequently, significant research has focused on developing more robust, efficient, and greener manufacturing processes.

A primary advancement in scalable synthesis has been the refinement of the halogen-metal exchange reaction, which remains one of the most reliable and inexpensive methods for large-scale preparation. umich.eduarkat-usa.org The classic approach requires extremely low temperatures (typically -78°C) to control the reactivity of the organolithium reagents and prevent side reactions. A major breakthrough was the development of a revised "in situ quench" protocol. In this procedure, the organolithium reagent is added to a mixture of the halopyridine substrate and the borate (B1201080) ester. This technique allows the highly reactive lithiated intermediate to react instantly with the borate ester, minimizing degradation and side reactions. This process modification allows for significantly higher reaction temperatures (from -40°C to as high as 0°C), which are more amenable to industrial reactor capabilities, while still achieving excellent yields, often in the 80-95% range on a kilogram scale.

Table 1: Comparison of Traditional vs. Advanced Protocols for Pyridinylboronic Acid Synthesis A representative comparison based on the synthesis of 3-Pyridylboronic acid.

| Feature | Traditional Protocol | Advanced In Situ Quench Protocol |

| Starting Material | 3-Bromopyridine | 3-Bromopyridine |

| Key Reagents | n-Butyllithium, Triisopropyl borate | n-Butyllithium, Triisopropyl borate |

| Reaction Temperature | -78°C | 0°C to -40°C |

| Procedure | Sequential addition of n-BuLi then borate | n-BuLi added to mixture of substrate and borate |

| Reported Yield | Poor to modest | 80-95% |

| Scalability | Poor; difficult to maintain -78°C on a large scale | Excellent; kilogram-scale demonstrated |

Another area of significant progress is the direct C-H bond activation/borylation of pyridine (B92270) rings. This approach is highly attractive from a sustainability perspective as it offers superior atom economy. arkat-usa.org Instead of requiring a pre-functionalized halopyridine, C-H borylation allows for the direct conversion of a C-H bond to a C-B bond, eliminating steps and reducing waste. This transformation is typically catalyzed by transition metals like iridium or rhodium under mild conditions. arkat-usa.org Recent innovations include photocatalyst- and oxidant-free methods that utilize electron donor-acceptor complexes to achieve high regioselectivity, for instance, at the C4-position of pyridinium (B92312) salts. acs.org These methods directly yield stable pyridinylboronic acid pinacol (B44631) esters, which are often preferred for purification, storage, and subsequent use in cross-coupling reactions.

The development of more robust catalysts has also enhanced the sustainability of these processes. For example, air-stable palladium catalysts have been developed for Miyaura borylation reactions, simplifying the handling procedures and making the process more practical for industrial environments. digitellinc.com From a green chemistry standpoint, efforts are also being directed towards utilizing renewable feedstocks, such as synthesizing pyridine bases from glycerol, and designing processes that allow for solvent recycling, further reducing the environmental footprint of production. researchgate.netbiosynce.com

These advancements provide a versatile toolkit for the large-scale synthesis of a wide array of pyridinylboronic acids. The choice of method depends on factors like the cost of starting materials, the desired substitution pattern, and the scale of production. For a molecule like this compound, these protocols offer viable pathways for efficient and sustainable manufacturing.

Table 2: Overview of Advanced Synthetic Methodologies for Pyridinylboronic Acid Scaffolds

| Methodology | Starting Material Example | Key Reagents / Catalyst | Typical Conditions | Product Type | Key Advantages |

| In Situ Halogen-Metal Exchange | 3-Bromopyridine | n-BuLi, Triisopropyl borate | Toluene/THF, 0°C to -40°C | Boronic Acid / Boroxin | High yield, proven scalability, cost-effective. arkat-usa.org |

| Miyaura Borylation | Halopyridine (e.g., 2-Bromopyridine) | Bis(pinacolato)diboron, Pd catalyst, Base | Organic solvent, 80-100°C | Boronic Ester | Good functional group tolerance, access to stable esters. researchgate.net |

| Iridium-Catalyzed C-H Borylation | Substituted Pyridine | Bis(pinacolato)diboron, [Ir(cod)OMe]₂ | Mild thermal conditions | Boronic Ester | High atom economy, avoids pre-functionalization. arkat-usa.org |

| Photocatalyst-Free C-H Borylation | N-Amidopyridinium Salt | Phosphite-ligated boryl radical source | Visible light irradiation | Boronic Ester | Avoids external photocatalysts and oxidants, high C4 selectivity. acs.org |

Spectroscopic Characterization and Computational Modeling of 4 Ethylpyridin 3 Yl Boronic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of boronic acids. A multi-nuclear approach, leveraging the unique properties of various isotopes, offers a comprehensive picture of (4-Ethylpyridin-3-yl)boronic acid.

¹⁷O NMR Investigations of Boronic Acid Equilibria and Substituent Effects

Natural abundance ¹⁷O NMR spectroscopy is a powerful, albeit less common, technique for probing the local environment of oxygen atoms. researchgate.net In the context of this compound, ¹⁷O NMR can provide critical insights into the equilibria between the boronic acid and its corresponding boronate esters. The chemical shifts of the oxygen atoms in the B(OH)₂ group are highly sensitive to changes in hybridization and bonding.

The position of the ethyl and boronic acid groups on the pyridine (B92270) ring influences the electronic environment of the oxygen atoms. Substituent effects can be quantitatively assessed by comparing the ¹⁷O NMR chemical shifts with those of related pyridine and benzene (B151609) boronic acids. For instance, studies on substituted pyridine N-oxides have shown that substituent chemical shifts in ¹⁷O NMR correlate with electronic parameters, revealing the extent of electronic communication between the substituent and the oxygen-containing group. researchgate.net A similar approach can be applied to understand how the ethyl group and the nitrogen atom in the pyridine ring of this compound modulate the electron density at the boronic acid's oxygen atoms.

¹¹B NMR for Boron Environment and Coordination States

¹¹B NMR spectroscopy is fundamental to the study of boronic acids due to the quadrupolar nature of the boron nucleus, which results in broad but informative signals. The chemical shift in ¹¹B NMR is highly indicative of the coordination number and geometry of the boron atom. nih.gov For this compound, the boron atom is in a trigonal planar geometry with sp² hybridization, which typically results in a broad resonance in the range of 25-30 ppm in the ¹¹B NMR spectrum. nih.govrsc.org

The interaction of the boronic acid with Lewis bases, such as fluoride (B91410) ions or diols, leads to a change in coordination from trigonal to tetrahedral (sp³ hybridization). nih.gov This change is accompanied by a significant upfield shift in the ¹¹B NMR spectrum. For example, the addition of fluoride can shift the resonance to around 3 to 9 ppm. nih.govnih.gov This property allows for the in-situ monitoring of reactions and equilibria involving the boronic acid moiety, such as the formation of boronate esters. nih.govnih.gov

Comprehensive Multi-Nuclear NMR Characterization (e.g., ¹H, ¹³C, ¹⁹F)

¹H NMR: The proton NMR spectrum of 3-pyridylboronic acid shows characteristic signals for the pyridine ring protons. chemicalbook.com For this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet) in addition to the aromatic protons of the pyridine ring. The chemical shifts of the pyridine protons would be influenced by the electronic effects of both the ethyl and the boronic acid groups.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Data for 4-ethylpyridine (B106801) shows distinct signals for the ethyl group and the pyridine ring carbons. chemicalbook.com In this compound, the carbon atom attached to the boron (ipso-carbon) is often difficult to observe due to quadrupolar relaxation. rsc.org The chemical shifts of the other pyridine carbons would be affected by the substitution pattern.

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR becomes relevant when studying its interactions with fluorine-containing molecules or when a fluorine substituent is present on the pyridine ring. rsc.org

Below is a table summarizing the expected NMR data based on related compounds.

| Nucleus | Compound | Chemical Shift (ppm) |

| ¹¹B | Phenylboronic acid derivatives | 27-30 |

| ¹H | 3-Pyridylboronic acid | Aromatic region |

| ¹³C | 4-Ethylpyridine | Aromatic and aliphatic regions |

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry offers a powerful complement to experimental studies, providing a molecular-level understanding of the structure, properties, and reactivity of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), the optimized geometry and electronic properties of this compound can be calculated. nih.govnih.gov

These calculations can predict key parameters such as:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an estimate of the molecule's kinetic stability and its absorption in the UV-visible spectrum. nih.gov

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Reactivity Descriptors: DFT calculations can yield various reactivity indices, such as hardness, softness, and electrophilicity, which quantify the molecule's reactivity.

Theoretical Studies of Solution-Phase Behavior and Intermolecular Interactions

The behavior of this compound in solution is governed by its interactions with solvent molecules and other solute molecules. nih.gov Computational methods can model these interactions, providing insights that are often difficult to obtain experimentally.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the boronic acid in a solvent box, revealing information about solvation shells and preferential solvent interactions. researchgate.net Quantum mechanical calculations can be employed to determine the strength and nature of intermolecular interactions, such as hydrogen bonding between the boronic acid's hydroxyl groups and solvent molecules or other boronic acid molecules. researchgate.net These theoretical studies can help in understanding the solubility, aggregation, and phase behavior of this compound in different media. nih.govresearchgate.net

In Silico Design and Optimization of Synthetic Targets

In silico methods, which utilize computer simulations, are integral to modern drug discovery and materials science for the design and optimization of synthetic targets. While specific in silico studies focusing exclusively on this compound are not detailed in the provided search results, the general principles of how such a compound would be used in computational design can be discussed.

The unique structural features of this compound, namely the pyridine ring, the ethyl substituent, and the boronic acid functional group, make it an interesting candidate for in silico design. These features can be systematically modified and evaluated computationally to optimize properties for a specific biological target or material application.

Role in Drug Design

In the context of drug design, this compound can serve as a scaffold or a fragment for the development of new therapeutic agents. Computational techniques such as molecular docking and molecular dynamics simulations are employed to predict how this molecule and its derivatives might interact with a biological target, such as an enzyme or a receptor.

Molecular Docking: This technique would be used to predict the binding orientation and affinity of this compound within the active site of a target protein. The boronic acid group is known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a feature that can be exploited for potent and selective inhibition. The ethyl group and the pyridine ring contribute to van der Waals and pi-stacking interactions, respectively, which can be optimized to enhance binding.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key interaction features of this compound. This model can then be used to screen large virtual libraries of compounds to identify other molecules with similar interaction patterns and potentially similar biological activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This allows for the early identification and optimization of pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures in drug development.

Optimization of Synthetic Targets

Computational modeling can also guide the optimization of synthetic routes to this compound and its derivatives. Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of the molecule, providing insights into the most favorable reaction pathways and conditions for its synthesis.

For instance, in Suzuki-Miyaura cross-coupling reactions, where pyridylboronic acids are commonly used, computational models can help in selecting the optimal catalyst, base, and solvent system to maximize the yield and purity of the desired product.

| Computational Method | Application in the Design and Optimization of this compound based Targets |

| Molecular Docking | Predicting binding modes and affinities to biological targets. |

| Molecular Dynamics | Simulating the dynamic behavior and stability of the ligand-protein complex. |

| Pharmacophore Modeling | Identifying key chemical features for virtual screening of new compounds. |

| ADMET Prediction | Evaluating drug-likeness and potential toxicity profiles. |

| Density Functional Theory (DFT) | Understanding electronic properties and optimizing synthetic reaction conditions. |

Emerging Research Frontiers and Future Prospects

Innovations in Green Chemistry for Boronic Acid Synthesis

The synthesis of boronic acids, including (4-Ethylpyridin-3-yl)boronic acid, is undergoing a green revolution, with a focus on minimizing hazardous waste and improving atom economy. Traditional methods often rely on harsh reagents and conditions, but modern research is paving the way for more sustainable alternatives. researchgate.net

Key Developments in Green Synthesis:

Solvent-Free and Aqueous Systems: A significant push is being made to replace volatile organic solvents with greener alternatives like water or to conduct reactions in solvent-free conditions. researchgate.netgoogle.com Micellar catalysis, for instance, allows for coupling reactions to occur in water under mild conditions, which is particularly beneficial for preventing the decomposition of heteroaryl boronate esters. researchgate.net

Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being employed to accelerate reaction times and reduce energy consumption. researchgate.net These methods often lead to higher yields and cleaner reaction profiles.

Phase-Switch Chemistry: An innovative strategy involves using boronic acids as "phase tags." acs.org In this approach, the boronic acid functionality facilitates the separation of the product from the reaction mixture by switching its solubility between aqueous and organic phases, thereby avoiding the need for chromatography, a major source of solvent waste. acs.org

Catalytic Innovations: The development of palladium nanoparticles in benign media like polyethylene (B3416737) glycol (PEG) allows for the efficient borylation of aryl halides. researchgate.net Furthermore, the use of greener and more sustainable catalysts, such as those derived from non-toxic metals or supported on recyclable materials, is an active area of research. researchgate.netmdpi.com

A notable green method for arylboronic acid synthesis involves the diazotization of arylamines followed by a Sandmeyer-type borylation, which is considered an environmentally friendly process. organic-chemistry.org These advancements are crucial for making the production of compounds like this compound more economically viable and environmentally responsible.

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for this compound. wwjmrd.com However, heteroaryl boronic acids can be challenging substrates due to their electronic properties and potential for catalyst inhibition. acs.orgresearchgate.net Consequently, the development of novel catalytic systems that enhance their reactivity is a major research focus.

Researchers have developed highly active and efficient catalyst systems for the Suzuki-Miyaura coupling of heteroaryl boronic acids. nih.gov These systems often employ palladium precatalysts and specialized phosphine (B1218219) ligands. nih.gov For instance, the use of bulky dialkylphosphinobiaryl ligands has been shown to create stable and active catalysts for coupling reactions involving pyridine (B92270) derivatives. acs.org

Table 1: Examples of Advanced Catalytic Systems for Heteroaryl Boronic Acid Coupling

| Catalyst System | Key Features | Application | Reference |

| Palladium Precatalyst with XPhos Ligand | Rapid formation of the active catalytic species at room temperature. | Enables coupling of unstable heteroaryl boronic acids. | acs.orgmit.edu |

| Monophosphine-based Palladium Catalyst | High activity for coupling heteroaryl chlorides and hindered halides. | Preparation of a wide variety of heterobiaryls. | nih.gov |

| Rhodium-based Catalysts | Catalyst-controlled regioselectivity. | Addition of aryl boron nucleophiles to pyridinium (B92312) salts. | nih.gov |

A significant breakthrough has been the development of precatalysts that generate the active Pd(0) species quickly under mild conditions where the decomposition of the boronic acid is minimized. acs.orgmit.edunih.gov This is particularly important for unstable boronic acids, allowing for their successful participation in cross-coupling reactions at room temperature or slightly elevated temperatures. acs.orgmit.edu

Diversification of Applications in Chemical Biology and Material Innovation

The unique properties of the boronic acid group are leading to an expansion of applications for compounds like this compound beyond traditional organic synthesis into the realms of chemical biology and materials science. acs.orgmdpi.com

Chemical Biology:

Boronic acids are increasingly recognized for their ability to form reversible covalent bonds with diols, a common motif in saccharides and other biological molecules. nih.gov This property makes them valuable tools for:

Molecular Recognition and Sensing: Boronic acid-containing molecules can be designed as synthetic receptors to detect and differentiate between various sugars, which is a significant challenge due to their structural similarities. nih.gov

Enzyme Inhibition: The boronic acid moiety can act as a pharmacophore, interacting with the active sites of enzymes. For example, bortezomib, a dipeptidyl boronic acid, is a clinically approved anticancer drug that inhibits the proteasome. nih.gov The pyridine ring in this compound can potentially engage in π-π stacking interactions within enzyme active sites, enhancing selectivity.

Bacterial Detection: Phenylboronic acids have been used to differentiate between bacterial strains based on their cell surface peptidoglycan layer, which is rich in saccharides. nih.gov Pyridine-containing analogs could offer improved specificity in such diagnostic assays.

Material Innovation:

The incorporation of boron into materials can impart unique electronic and optical properties. acs.orgontosight.ai this compound can serve as a building block for:

Boron-Containing Polymers: The Suzuki-Miyaura coupling reaction can be used to synthesize linear poly(phenylpyridyl) chains, which may have interesting conductive or light-emitting properties. sigmaaldrich.com

Functional Materials: Non-symmetrical borinic acids, which can be synthesized from boronic esters, are being explored for applications in chemical sensors and as hole-blocking materials in organic light-emitting diodes (OLEDs). mdpi.com

Crystal Engineering: Pyridine boronic acids are utilized as building blocks in crystal engineering to construct supramolecular structures with defined architectures and properties. amanote.com

Predictive Modeling and Machine Learning in Boronic Acid Chemistry

The optimization of chemical reactions, such as the Suzuki-Miyaura coupling, can be a complex and time-consuming process. Machine learning (ML) and deep learning models are emerging as powerful tools to navigate the vast parameter space of substrates, catalysts, solvents, and bases. chemistryviews.orgrsc.org

Researchers are using ML algorithms to predict the optimal reaction conditions for heteroaryl Suzuki-Miyaura couplings. chemistryviews.org By training models on large datasets of both successful and unsuccessful reactions, these algorithms can identify patterns and make predictions that guide experimental design. chemistryviews.orgnih.gov This approach has the potential to significantly accelerate the discovery of new and efficient synthetic methods.

Table 2: Applications of Predictive Modeling in Boronic Acid Chemistry

| Modeling Approach | Application | Key Findings | Reference |

| Machine Learning (Closed-Loop Workflow) | Optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. | Successfully identified high-yielding conditions by efficiently navigating a large experimental space. | chemistryviews.org |

| Deep Learning | Exploration of optimal catalysts and reaction conditions for Suzuki-Miyaura reactions. | Trained model could determine productive catalysts and favorable conditions for unseen reactions. | rsc.org |

| In Silico Reverse Screening (e.g., PASS) | Prediction of the biological activity of boronic acid derivatives. | Suggested potential anticancer properties for several aromatic boronic acids, which were then experimentally validated. | mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for the biological activity of boronic acid inhibitors. | Established correlations between structural features and inhibitory potency against specific enzymes. | nih.gov |

However, the accuracy of these predictive models is highly dependent on the quality and quantity of the training data. nih.govnih.gov Studies have shown that some ML models may simply reflect publication biases rather than true chemical reactivity, highlighting the need for systematically generated, high-quality datasets that include negative results. nih.govnih.gov Despite these challenges, the integration of predictive modeling and automated synthesis holds immense promise for the future of boronic acid chemistry, enabling more rapid and efficient development of synthetic routes and novel applications for compounds like this compound.

Q & A

Q. What strategies resolve contradictions between computational binding predictions and empirical data for this compound complexes?

- Methodological Answer : Data-driven approaches integrate quantum mechanical calculations (e.g., DFT for binding energy) with experimental validation via isothermal titration calorimetry (ITC). Principal component analysis (PCA) of QSAR descriptors identifies outliers in chemical space, while machine learning (e.g., k-means clustering) selects diverse analogs for empirical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.